N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromothiophene moiety, a pyrazolopyridine core, and a carbohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves a multi-step process:
Formation of the Bromothiophene Intermediate: The synthesis begins with the preparation of 4-bromothiophene-2-carboxaldehyde.
Condensation Reaction: The 4-bromothiophene-2-carboxaldehyde is then condensed with 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide in the presence of an acid catalyst such as glacial acetic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N’-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
- N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine
Uniqueness
N’-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is unique due to its combination of a bromothiophene moiety and a pyrazolopyridine core, which imparts distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.
Properties
Molecular Formula |
C21H18BrN5OS |
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Molecular Weight |
468.4 g/mol |
IUPAC Name |
N-[(Z)-1-(4-bromothiophen-2-yl)ethylideneamino]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H18BrN5OS/c1-12-9-17(21(28)25-24-13(2)18-10-15(22)11-29-18)19-14(3)26-27(20(19)23-12)16-7-5-4-6-8-16/h4-11H,1-3H3,(H,25,28)/b24-13- |
InChI Key |
WJNCCLGUXVVMHW-CFRMEGHHSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)N/N=C(/C)\C4=CC(=CS4)Br |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NN=C(C)C4=CC(=CS4)Br |
Origin of Product |
United States |
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